molecular formula C6H15N B3044197 DI-Iso-propyl-D14-amine CAS No. 70237-41-1

DI-Iso-propyl-D14-amine

Cat. No.: B3044197
CAS No.: 70237-41-1
M. Wt: 115.28 g/mol
InChI Key: UAOMVDZJSHZZME-ZVEBFXSZSA-N
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Description

DI-Iso-propyl-D14-amine is a secondary amine with the chemical formula C6H15N. It is a colorless liquid with an ammonia-like odor. This compound is a deuterated form of diisopropylamine, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

DI-Iso-propyl-D14-amine can be synthesized through the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst. The reaction is as follows:

NH3+2(CH3)2CO+2H2C6H15N+2H2O\text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}_6\text{H}_{15}\text{N} + 2 \text{H}_2\text{O} NH3​+2(CH3​)2​CO+2H2​→C6​H15​N+2H2​O

This method is efficient and commonly used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DI-Iso-propyl-D14-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly due to its secondary amine nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

DI-Iso-propyl-D14-amine is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of DI-Iso-propyl-D14-amine involves its role as a nucleophile in organic reactions. Its bulky structure makes it a selective nucleophile, allowing it to participate in specific reactions without unwanted side reactions. In biological systems, its deuterated form helps in tracing and studying metabolic pathways by replacing hydrogen atoms with deuterium, which can be detected using spectroscopic methods .

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A smaller and less bulky secondary amine.

    Diethylamine: Similar in structure but with ethyl groups instead of isopropyl groups.

    Triisopropylamine: A more bulky tertiary amine.

    N,N-Diisopropylethylamine:

Uniqueness

DI-Iso-propyl-D14-amine is unique due to its deuterated form, which makes it particularly valuable in isotopic labeling studies. Its selective nucleophilicity and bulky structure also make it a preferred reagent in specific organic synthesis reactions where selectivity is crucial .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMVDZJSHZZME-ZVEBFXSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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